molecular formula C15H13N3O2 B1392717 3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid CAS No. 1243102-22-8

3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

Cat. No.: B1392717
CAS No.: 1243102-22-8
M. Wt: 267.28 g/mol
InChI Key: IAAYJZCAVNAHAB-UHFFFAOYSA-N
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Description

3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety

Biochemical Analysis

Biochemical Properties

3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit microtubule assembly, which is crucial for cell division and intracellular transport . It interacts with tubulin, a protein that polymerizes to form microtubules, thereby disrupting the normal function of the cytoskeleton. Additionally, this compound has been found to modulate the activity of certain enzymes involved in metabolic pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with tubulin, which inhibits microtubule polymerization . This binding disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes, resulting in changes in gene expression and metabolic pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethyl-2-aminopyridine with a suitable benzoic acid derivative under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is unique due to the presence of both the imidazo[4,5-b]pyridine core and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(3-ethylimidazo[4,5-b]pyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-18-13(17-12-7-4-8-16-14(12)18)10-5-3-6-11(9-10)15(19)20/h3-9H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAYJZCAVNAHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Reactant of Route 2
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Reactant of Route 3
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Reactant of Route 4
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Reactant of Route 5
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Reactant of Route 6
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

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